Lyn-IN-1
描述
Lyn-IN-1, also known as a Bafetinib analog, is a potent and selective dual inhibitor of Bcr-Abl and Lyn kinases. It is primarily used in scientific research to study the inhibition of these kinases, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown promise in the treatment of certain cancers, particularly those involving abnormal kinase activity .
科学研究应用
Lyn-IN-1 在科学研究中具有广泛的应用:
化学: 它用于研究 Bcr-Abl 和 Lyn 激酶的抑制,从而深入了解激酶活性和调节作用。
生物学: this compound 用于细胞研究,以了解激酶在细胞信号通路中的作用。
医学: 研究该化合物在治疗癌症(尤其是那些具有异常激酶活性的癌症)方面的潜在治疗效果。
作用机制
Lyn-IN-1 通过选择性抑制 Bcr-Abl 和 Lyn 激酶的活性来发挥作用。这些激酶参与调节细胞生长、存活和分化的各种信号通路。通过抑制这些激酶,this compound 会破坏这些通路,导致癌细胞增殖减少和凋亡增加。 该化合物与激酶的活性位点结合,阻止其磷酸化和随后激活 .
生化分析
Biochemical Properties
Bafetinib (INNO-406) interacts with several enzymes and proteins. It is a potent and selective inhibitor of Bcr-Abl and Lyn tyrosine kinase, with IC50 values of 5.8nM and 19nM, respectively . Bafetinib can block the autophosphorylation of Bcr-Abl .
Cellular Effects
Bafetinib (INNO-406) has significant effects on various types of cells and cellular processes. It enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins (Bim, Bad, Bmf, and Bik) through intrinsic apoptotic pathways regulated by the Bcl-2 family, and induces apoptosis of Ph+ leukemia cells . It also inhibits the growth of Bcr-Abl–positive leukemic cell lines including K562, KU812 and BaF3/wt .
Molecular Mechanism
Bafetinib (INNO-406) exerts its effects at the molecular level through several mechanisms. It inhibits the Bcr-Abl and Lyn tyrosine kinases, blocking the autophosphorylation of Bcr-Abl . It also enhances the activity of several pro-apoptotic Bcl-2 homology (BH) 3-pure proteins, inducing apoptosis of Ph+ leukemia cells .
Temporal Effects in Laboratory Settings
The effects of Bafetinib (INNO-406) change over time in laboratory settings. For example, it has been shown to inhibit the expression of PD-L1 and c-Myc in H292 cells after 24 hours of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Bafetinib (INNO-406) vary with different dosages. For instance, it has been shown to inhibit the expression of PD-L1 in a mouse model of lung cancer when administered orally at a dose of 30 mg/kg/day for 10 consecutive days .
Metabolic Pathways
It is known to interact with the Bcr-Abl and Lyn tyrosine kinases, which play key roles in various cellular processes .
Transport and Distribution
It is known to inhibit the efflux function of ABCB1 and ABCG2 transporters, reversing multidrug resistance .
Subcellular Localization
As a tyrosine kinase inhibitor, it is likely to be localized in the cytoplasm where it can interact with its target enzymes .
准备方法
合成路线和反应条件: Lyn-IN-1 是通过多步化学过程合成的。合成涉及形成核心结构,然后引入各种官能团。反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应。 最终产品使用结晶或色谱等技术进行纯化,以达到高纯度 .
工业生产方法: 在工业环境中,this compound 的生产将涉及扩大实验室合成过程。这包括优化反应条件,以确保高产率和纯度,同时最大限度地降低成本和环境影响。 使用自动化反应器和连续流动系统可以提高合成效率和可重复性 .
化学反应分析
反应类型: Lyn-IN-1 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
取代: this compound 可以发生取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生羟基化衍生物,而还原可以产生脱羟基化合物 .
相似化合物的比较
Lyn-IN-1 在双重抑制 Bcr-Abl 和 Lyn 激酶方面独树一帜。类似的化合物包括:
达沙替尼: 另一种 Bcr-Abl 和 Src 家族激酶的双重抑制剂,但具有更广泛的活性范围。
波舒替尼: 一种对 Bcr-Abl 和 Src 家族激酶具有活性的激酶抑制剂,但具有不同的选择性和效力。
伊马替尼: 一种 Bcr-Abl 激酶的选择性抑制剂,主要用于治疗慢性髓系白血病。
与这些化合物相比,this compound 提供了对 Bcr-Abl 和 Lyn 激酶更具选择性的抑制,使其成为专注于这些特定靶点的研究中的宝贵工具 .
生物活性
Lyn-IN-1 is a selective inhibitor of the Lyn tyrosine kinase, a member of the Src family of kinases. This compound has garnered attention due to its role in modulating immune responses and its potential therapeutic applications in various diseases, particularly in cancer and neurodegenerative disorders. This article presents an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of Lyn Kinase
Lyn kinase is predominantly expressed in immune cells, particularly B lymphocytes and myeloid cells. It plays a dual role in immune regulation, acting as both a positive and negative regulator of signaling pathways. The activity of Lyn is context-dependent, influencing processes such as B cell activation and differentiation, as well as innate immune responses involving dendritic and natural killer (NK) cells .
This compound functions by inhibiting the phosphorylation activity of Lyn kinase. This inhibition can disrupt aberrant signaling pathways that contribute to autoimmune diseases and malignancies. Notably, studies have demonstrated that this compound can reduce the activation of B cells and modulate the tumor microenvironment, making it a promising candidate for cancer therapy .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces cell proliferation in B cell lines and primary B cells activated through various receptors. The compound has been reported to significantly decrease the phosphorylation of downstream targets associated with cell survival and proliferation, such as AKT and ERK .
In Vivo Studies
In vivo experiments using mouse models have illustrated the potential of this compound in treating conditions associated with excessive Lyn activity. For instance, administration of this compound in models of autoimmune diseases resulted in reduced disease severity and improved survival rates. Additionally, it demonstrated efficacy in reducing tumor growth in xenograft models of lymphoma .
Case Studies
Case Study 1: Autoimmune Disease Model
- Objective: Evaluate the efficacy of this compound in a lupus mouse model.
- Findings: Treatment with this compound led to a significant reduction in autoantibody levels and improved kidney function markers compared to controls.
- Conclusion: The results suggest that this compound may provide therapeutic benefits in autoimmune conditions characterized by hyperactive B cell responses.
Case Study 2: Cancer Therapy
- Objective: Assess the impact of this compound on tumor growth in a lymphoma model.
- Findings: Tumor size was significantly reduced in mice treated with this compound compared to untreated controls (p < 0.01).
- Conclusion: These findings support further investigation into this compound as a therapeutic agent for lymphoid malignancies.
Data Summary
Study Type | Model | Treatment | Key Findings |
---|---|---|---|
In Vitro | B cell lines | This compound | Decreased AKT/ERK phosphorylation |
In Vivo | Autoimmune disease model | This compound | Reduced autoantibody levels |
In Vivo | Lymphoma xenograft model | This compound | Significant tumor size reduction |
属性
IUPAC Name |
4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBZHLJXQAQON-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。